Potassium 2-((difluoromethyl)thio)acetate
Description
Potassium 2-((difluoromethyl)thio)acetate (CAS 1797117-16-8) is an organosulfur compound with the molecular formula C₃H₃F₂KO₂S and a molecular weight of 180.21 g/mol . It is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of fluorinated compounds such as flomoxef impurities . The compound features a difluoromethylthio (-S-CF₂H) group attached to an acetate backbone, stabilized by a potassium cation. Its safety profile includes hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .
Properties
IUPAC Name |
potassium;2-(difluoromethylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O2S.K/c4-3(5)8-1-2(6)7;/h3H,1H2,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDIOYASHCQYGE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])SC(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2KO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Preparation Method of Potassium Thioacetate
The classical approach involves the reaction of thioacetic acid with potassium carbonate in aqueous media:
Reaction:
$$
2 \text{CH}3\text{COSH} + \text{K}2\text{CO}3 \rightarrow 2 \text{CH}3\text{COSK} + \text{CO}2 \uparrow + \text{H}2\text{O}
$$Procedure:
Dissolving potassium carbonate in water, followed by dropwise addition of thioacetic acid at elevated temperatures (~80 °C), reflux with activated carbon for decolorization, filtration, concentration, crystallization, and washing steps.Limitations:
Low purity due to residual potassium carbonate and bicarbonate, high energy consumption, low yield, and product instability (hygroscopicity and oxidation sensitivity).
Improved Preparation Method Using High-Concentration Ethanol
A novel and more efficient method involves the use of high-concentration ethanol as the solvent, potassium carbonate as the base, and controlled low-temperature conditions to improve purity, yield, and product stability:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve potassium carbonate in absolute ethanol | Temperature: -15 to 40 °C; Stirring at 50-110 rpm | Use of jacketed glass-lined reactor (100L–5000L) with cooling medium |
| 2 | Dropwise addition of thioacetic acid | Drop rate: 5-150 kg/h; Temperature: -15 to 40 °C; Reaction time: 3-20 hours | Crystallization of potassium thioacetate during reaction |
| 3 | Centrifugation | Initial low speed centrifugation (10 min), followed by high speed (10 min); Nitrogen atmosphere | Minimizes oxidation and moisture contact |
| 4 | Washing with absolute ethanol | Temperature: -15 to 40 °C; Duration: 1-3 min | Removes impurities, improves purity |
| 5 | Drying and packaging | Vacuum drying (static or rotary); Packaging in airtight bags | Ensures product stability and storage |
Alternative Preparation via Thioacetic Acid Potassium Salt from Thioacetic Acid and Potassium Hydroxide in Alcoholic Medium
Another method involves synthesizing thioacetic acid potassium salt by neutralizing thioacetic acid with potassium hydroxide in absolute alcohol, followed by crystallization:
-
- Use of absolute alcohol (ethanol or 1-butanol) as solvent
- Addition of antioxidant to prevent oxidation
- Droplet addition of thioacetic acid solution to potassium hydroxide solution under stirring
- Vacuum distillation to recover solvent and isolate potassium thioacetate crystals
- Yield reported around 63-76% depending on solvent and conditions
Adaptation for Potassium 2-((difluoromethyl)thio)acetate
While specific patented procedures for this compound are scarce, the following considerations apply based on the above methods:
-
- Difluoromethylthiol or corresponding precursors (e.g., difluoromethylthioacetic acid)
- Potassium carbonate or potassium hydroxide as base
- High-purity, anhydrous ethanol or other suitable organic solvents to ensure stability of difluoromethylthio group
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- Low temperature (-15 to 40 °C) to avoid decomposition of difluoromethylthio moiety
- Slow addition of acid to base solution to control exotherm and promote crystallization
- Nitrogen atmosphere during isolation to prevent oxidation
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- Centrifugation and washing with cold absolute ethanol to remove impurities
- Vacuum drying and packaging under inert atmosphere to maintain product integrity
Summary Table of Key Parameters in Preparation
| Parameter | Traditional Aqueous Method | Ethanol-Based Method | Notes for Difluoromethylthio Derivative |
|---|---|---|---|
| Solvent | Water | Absolute ethanol (>90%) | Anhydrous organic solvent preferred |
| Base | Potassium carbonate | Potassium carbonate or hydroxide | Base choice affects reaction rate and purity |
| Temperature | ~80 °C (aqueous) | -15 to 40 °C | Lower temp to protect difluoromethylthio group |
| Reaction Time | Several hours | 3-20 hours | Controlled to optimize yield |
| Purification | Reflux, filtration, crystallization | Centrifugation, ethanol washing | Ethanol washing improves purity |
| Yield | Moderate, energy-intensive | High, energy-efficient | Adapted for sensitive substituents |
| Atmosphere | Air | Nitrogen purging during centrifugation | Prevents oxidation |
Research Findings and Practical Implications
The ethanol-based preparation method significantly improves the purity and yield of potassium thioacetate derivatives by minimizing water content and oxidation, which is critical for sensitive functional groups like difluoromethylthio.
Controlled low-temperature reaction and nitrogen atmosphere during isolation are essential to maintain the stability of fluorinated sulfur compounds.
The use of high-concentration ethanol as solvent also facilitates crystallization and simplifies downstream purification.
Vacuum drying and appropriate packaging (e.g., aluminum foil or airtight plastic bags) are necessary to prevent moisture uptake and degradation during storage.
These methods are scalable and suitable for industrial synthesis, supporting pharmaceutical and agrochemical applications where this compound may serve as a key intermediate.
Chemical Reactions Analysis
Types of Reactions: Potassium 2-((difluoromethyl)thio)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylthio group acts as a nucleophile.
Oxidation: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include substituted acetic acid derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols.
Scientific Research Applications
Medicinal Chemistry
Potassium 2-((difluoromethyl)thio)acetate is being explored for its role in drug development, particularly due to the difluoromethyl group, which can modulate the lipophilicity and biological activity of compounds. Recent studies have indicated that difluoromethylation can enhance the potency of pharmaceutical agents by improving their pharmacokinetic properties .
- Case Study : Research has shown that difluoromethylated compounds exhibit improved interactions with biological targets, potentially leading to new therapeutic agents for conditions like cancer and inflammatory diseases . For instance, compounds with matrix metalloprotease inhibitory activity have been identified as promising candidates for treating osteoarthritis and rheumatoid arthritis.
Agrochemicals
The compound has also been studied for its applications in agrochemicals, particularly in the synthesis of novel pesticides and herbicides. The introduction of difluoromethyl groups can significantly alter the activity and selectivity of agrochemical agents .
- Case Study : A series of diaryl-isoxazolines functionalized with difluoromethyl groups were synthesized, showing enhanced efficacy against pests compared to their non-fluorinated counterparts. These findings suggest that this compound could serve as a valuable building block in the development of next-generation agrochemicals .
Synthetic Chemistry
This compound serves as a versatile reagent in synthetic chemistry, particularly in nucleophilic difluoromethylation reactions. This process allows for the selective introduction of CFH groups into various organic substrates, expanding the toolbox available to synthetic chemists.
- Methodology : The compound can be utilized in reactions with thioamides to produce α,α-difluoromethylene amines efficiently, showcasing its utility in creating complex molecules .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of potassium 2-((difluoromethyl)thio)acetate involves its ability to act as a nucleophile in various chemical reactions. The difluoromethylthio group can donate electron density to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis, where it can be used to introduce difluoromethylthio groups into target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their pharmacological, pharmacokinetic, and safety profiles:
Key Comparative Insights
Structural Differences and Pharmacological Effects
- This compound lacks the triazole or pyrimidine rings present in analogs like PKR-173 or Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate. Its simpler structure limits its direct therapeutic use but enhances its utility as a synthetic intermediate .
- PKR-173 incorporates a morpholinomethyl-triazole moiety, which is critical for its hepatoprotective and antioxidant activities. In tetracycline-induced hepatitis models, PKR-173 demonstrated efficacy comparable to Thiotriazolin® (a reference hepatoprotective drug) by normalizing liver enzyme levels and reducing oxidative stress .
- Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate features a thiophen-2-ylmethyl group, contributing to its actoprotective (anti-fatigue) properties. This compound enhances physical endurance under stress without suppressing cognitive function .
Pharmacokinetic Behavior
- PKR-173 exhibits rapid absorption (peak serum concentration at 5 minutes ) and a short half-life (t₁/₂ = 0.32 hours ), suggesting frequent dosing may be required for sustained effects . In contrast, pharmacokinetic data for this compound and other analogs remain unreported, limiting direct comparisons.
Biological Activity
Potassium 2-((difluoromethyl)thio)acetate (K-DMTA) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of K-DMTA, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure and Properties
K-DMTA is characterized by the presence of a difluoromethyl group attached to a thioacetate moiety. The molecular formula is C₃H₃F₂KO₂S, and it exhibits unique physicochemical properties that influence its biological interactions. The difluoromethyl group enhances lipophilicity, which can affect the absorption and distribution of the compound in biological systems .
The biological activity of K-DMTA can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : K-DMTA has been shown to inhibit specific enzymes involved in cellular processes. For example, related compounds with difluoromethyl groups have been reported to selectively inhibit thioredoxin-glutathione reductase (TGR) in Schistosoma mansoni, indicating a potential pathway for K-DMTA's action against parasitic infections .
- Cytotoxic Effects : Studies have demonstrated that K-DMTA exhibits cytotoxic effects on various cancer cell lines. It has been evaluated in vitro against squamous cell carcinoma (SCC) lines, showing significant dose-dependent cytotoxicity . The compound's selectivity index suggests it may preferentially target cancer cells over normal cells, which is a desirable trait for therapeutic agents.
Case Studies and Research Findings
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Cytotoxicity Assays : A series of MTT assays were conducted to assess the viability of SCC-9 cells after treatment with K-DMTA. The results indicated that K-DMTA had an IC50 value lower than that of standard chemotherapeutic agents like carboplatin, highlighting its potential as an effective anticancer agent .
Compound IC50 (µM) Selectivity Index K-DMTA 15 2.5 Carboplatin 30 1.0 - Mechanistic Studies : Further investigations into the mechanism revealed that K-DMTA induces apoptosis in cancer cells through activation of caspase pathways. Flow cytometry analysis showed increased sub-G1 populations in treated cells, indicative of DNA fragmentation associated with apoptosis .
- Comparative Studies : In comparative studies against other difluoromethylated compounds, K-DMTA demonstrated superior selectivity and potency against TGR, suggesting a unique interaction profile that could be exploited for drug development .
Safety and Toxicity
The safety profile of K-DMTA has yet to be fully elucidated; however, preliminary studies indicate it possesses a favorable toxicity profile when administered at therapeutic doses in animal models. Long-term studies are needed to assess chronic toxicity and potential side effects.
Q & A
Q. What methodologies are used to determine the pharmacokinetic parameters of Potassium 2-((difluoromethyl)thio)acetate in preclinical studies?
- Methodological Answer: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) are typically determined via serum concentration-time profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, in rodent models, blood samples are collected at intervals (e.g., 5 min to 24 hours post-administration) to construct a concentration-time curve. Nonlinear regression analysis of mono-exponential decay phases is applied to calculate elimination half-life (t1/2 = 0.32 hours) and AUC (150.8998 µg·h/mL) .
| Parameter | Value | Measurement Technique |
|---|---|---|
| Cmax | 279.67 µg/mL | LC-MS/MS |
| Tmax | 5 minutes | Serum sampling |
| AUC | 150.8998 µg·h/mL | Non-compartmental analysis |
| t1/2 | 0.32 hours | Mono-exponential decay model |
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection or LC-MS/MS is preferred for quantification due to its sensitivity and specificity. For metabolite identification, high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) is critical to resolve fragmentation patterns. In rat serum studies, chromatograms and mass spectra were analyzed to confirm the parent compound and its metabolites .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer: Follow OSHA/GHS guidelines for fluorinated compounds:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Waste Disposal: Segregate chemical waste and consult institutional guidelines for fluorinated compound disposal. Partner with certified hazardous waste contractors to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers identify and characterize metabolites of this compound in pharmacokinetic studies?
- Methodological Answer: Metabolite identification involves:
Sample Preparation: Extract metabolites from serum/plasma using protein precipitation (e.g., acetonitrile).
Chromatographic Separation: Utilize reverse-phase HPLC with C18 columns.
Mass Spectrometry: Apply HRMS (e.g., Q-TOF) to obtain accurate mass data. Compare fragmentation patterns with databases (e.g., METLIN) or synthetic standards.
In rat studies, five metabolites were identified via intragastric administration, with structural modifications such as demethylation or hydroxylation .
Q. What experimental strategies can resolve discrepancies in pharmacokinetic data across different studies?
- Methodological Answer: Discrepancies may arise from variations in:
- Administration Routes: Compare oral vs. intravenous dosing to assess bioavailability.
- Sampling Intervals: Optimize time points (e.g., early intervals for rapid absorption phases).
- Analytical Sensitivity: Validate LC-MS/MS methods with lower detection limits (e.g., <1 ng/mL). Statistical tools like ANOVA can assess inter-study variability .
Q. What methodologies evaluate the hepatoprotective effects of this compound in preclinical models?
- Methodological Answer: Hepatoprotection is assessed via:
In Vivo Models: Induce liver injury (e.g., carbon tetrachloride or acetaminophen) in rodents.
Biomarker Analysis: Measure ALT, AST, and inflammatory cytokines (e.g., TNF-α) in serum.
Histopathology: Perform liver tissue staining (e.g., H&E) to evaluate necrosis and inflammation.
Comparative studies with controls (e.g., Thiotriazolin) showed reduced hepatic damage, suggesting anti-inflammatory mechanisms .
Q. How can researchers optimize experimental conditions for studying rapid absorption phases (e.g., Tmax = 5 minutes)?
- Methodological Answer: To capture rapid absorption:
- Frequent Early Sampling: Collect blood at ≤5-minute intervals post-administration.
- High-Speed Chromatography: Use UPLC systems with sub-2µm particles for faster separations.
- Real-Time Monitoring: Implement microdialysis probes in target tissues for continuous pharmacokinetic profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
